molecular formula C13H12N2O3 B145999 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid CAS No. 136326-10-8

4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid

Cat. No. B145999
M. Wt: 244.25 g/mol
InChI Key: KDKPLQDANXTNQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various pyrimidine derivatives has been explored in several studies. For instance, the synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines was achieved through cyclization and nucleophilic substitution reactions, resulting in compounds with significant analgesic and anti-inflammatory properties . Similarly, ethyl 4-hydroxypyrimidine-5-carboxylate derivatives were synthesized from diethyl 2-(ethoxymethylene)malonate with high yields, demonstrating an efficient one-step method . Additionally, 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives were synthesized using a catalyst-free multicomponent synthesis in aqueous ethanol, showcasing a green chemistry approach .

Molecular Structure Analysis

The molecular and vibrational structure of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid (BEPA) was characterized using spectroscopic methods and theoretical calculations. The study provided insights into the stability of the molecule through hyperconjugative interactions and charge delocalization, as analyzed by Natural Bond Orbital (NBO) analysis. The donor and acceptor atoms within the molecule were identified through density plots of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO) .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives in chemical reactions has been explored in various contexts. For example, the reaction of 2-(ethoxymethylidene)-3-oxo carboxylic acid esters with tetrazol-5-amine led to the formation of ethyl 4-alkyl-2-azidopyrimidine-5-carboxylates, which are capable of further nucleophilic substitution reactions . This demonstrates the versatility of pyrimidine derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are closely related to their molecular structure and reactivity. For instance, the antioxidant activity of substituted ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives was evaluated, with some compounds showing promising activity . The antiproliferative activity of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines against cancer cell lines was also assessed, with certain derivatives exhibiting potent inhibitory effects on tubulin polymerization .

Scientific Research Applications

Synthesis of Novel Organic Compounds

Several studies have focused on the synthesis of pyrimidine derivatives, which are of significant interest due to their potential biological activities and applications in pharmaceuticals. For example, the reaction of 2-(ethoxymethylidene)-3-oxo carboxylic acid esters with tetrazol-5-amine has led to the production of ethyl 4-alkyl-2-azidopyrimidine-5-carboxylates, which can undergo further nucleophilic substitution, indicating the versatility of pyrimidine derivatives in organic synthesis (Goryaeva et al., 2015).

Luminescent Materials

Research into luminescent materials has also benefited from derivatives of 4-ethoxy-2-phenylpyrimidine-5-carboxylic acid. The synthesis of novel luminescent lanthanide-2-phenylpyrimidine-carboxylate frameworks, which exhibit red or green emission depending on the lanthanide ion used, highlights the potential of these compounds in creating new luminescent materials with applications in lighting, displays, and sensors (Jia et al., 2014).

Antiviral and Antimicrobial Agents

The exploration of antiviral and antimicrobial agents has also seen the application of 4-ethoxy-2-phenylpyrimidine-5-carboxylic acid derivatives. For instance, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, derived from pyrimidine compounds, have shown marked inhibition of retrovirus replication in cell culture, suggesting their potential as antiviral agents (Hocková et al., 2003). Similarly, the synthesis and antimicrobial evaluation of novel 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids have demonstrated significant antibacterial and antifungal activities, pointing towards their potential use in combating microbial infections (Shastri & Post, 2019).

Material Science Applications

The self-assembly of amphoteric azopyridine carboxylic acids, including those related to 4-ethoxy-2-phenylpyrimidine-5-carboxylic acid, has shown that the macroscopic morphology of fibrous organizates can be controlled by tuning the strength of π–π stacking among the component molecules. This indicates the potential of these compounds in designing new materials with specific physical properties (Aoki et al., 2002).

Safety And Hazards

The safety information for “4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-ethoxy-2-phenylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-2-18-12-10(13(16)17)8-14-11(15-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKPLQDANXTNQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376920
Record name 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid

CAS RN

136326-10-8
Record name 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.